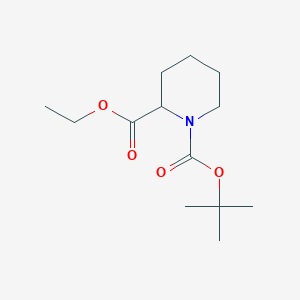

Ethyl 1-Boc-piperidine-2-carboxylate

Overview

Description

Ethyl 1-Boc-piperidine-2-carboxylate is a chemical compound with the molecular formula C13H23NO4 . It is an impurity of Avibactam, a non-β lactam β-lactamase inhibitor that inactivates some β-lactamases .

Synthesis Analysis

The synthesis of piperidine derivatives, including Ethyl 1-Boc-piperidine-2-carboxylate, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of Ethyl 1-Boc-piperidine-2-carboxylate consists of a piperidine ring which bears a carboxylic acid group .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 1-Boc-piperidine-2-carboxylate are not detailed in the search results, it is noted that 1-Boc-piperazine, a related compound, undergoes cross-coupling with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base). It also undergoes Buchwald-Hartwig coupling reactions with aryl halides .Physical And Chemical Properties Analysis

Ethyl 1-Boc-piperidine-2-carboxylate has a molar mass of 257.33 g/mol. It has a predicted density of 1.077±0.06 g/cm3 and a predicted boiling point of 323.9±35.0 °C. The compound has a flash point of 149.7°C and a vapor pressure of 0.000254mmHg at 25°C. Its refractive index is 1.473 .Scientific Research Applications

Piperidine derivatives are significant in the field of pharmaceuticals. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The scientific literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

One specific application of a piperidine derivative is in the illicit manufacture of fentanyl, a synthetic opioid. Three precursors, including 1-boc-4-AP, are now under international control due to their use in the synthesis of fentanyl .

-

Pharmaceuticals : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

-

Illicit Fentanyl Manufacture : One specific application of a piperidine derivative is in the illicit manufacture of fentanyl, a synthetic opioid . Three precursors, including 1-boc-4-AP, are now under international control due to their use in the synthesis of fentanyl .

-

Pim-1 Inhibitors : Piperidine derivatives are used in the synthesis of Pim-1 inhibitors . Pim-1 is a type of protein kinase, and inhibitors of this enzyme have potential applications in cancer therapy .

-

Selective GPR119 Agonists for Type II Diabetes : GPR119 is a receptor that is being investigated as a potential target for the treatment of type II diabetes . Piperidine derivatives are used in the synthesis of selective GPR119 agonists .

-

M-tropic (R5) HIV-1 Replication Inhibitors : Piperidine derivatives are used in the synthesis of M-tropic (R5) HIV-1 replication inhibitors . These inhibitors can potentially be used in the treatment of HIV .

-

HDAC Inhibitors : Piperidine derivatives are used in the synthesis of HDAC inhibitors . HDAC inhibitors are a class of compounds that have a variety of implications in neurology and oncology .

-

Pim-1 Inhibitors : Piperidine derivatives are used in the synthesis of Pim-1 inhibitors . Pim-1 is a type of protein kinase, and inhibitors of this enzyme have potential applications in cancer therapy .

-

Selective GPR119 Agonists for Type II Diabetes : GPR119 is a receptor that is being investigated as a potential target for the treatment of type II diabetes . Piperidine derivatives are used in the synthesis of selective GPR119 agonists .

-

M-tropic (R5) HIV-1 Replication Inhibitors : Piperidine derivatives are used in the synthesis of M-tropic (R5) HIV-1 replication inhibitors . These inhibitors can potentially be used in the treatment of HIV .

-

HDAC Inhibitors : Piperidine derivatives are used in the synthesis of HDAC inhibitors . HDAC inhibitors are a class of compounds that have a variety of implications in neurology and oncology .

-

Selective 5-HT6 Antagonists : Piperidine derivatives are used in the synthesis of selective 5-HT6 antagonists . 5-HT6 is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a target for the treatment of cognitive disorders, including Alzheimer’s disease .

-

Reactant for Three-Component Vinylogous Mannich Reactions : Piperidine derivatives are used as reactants for three-component vinylogous Mannich reactions . This reaction is a useful method for the synthesis of β-amino acid derivatives, which have important applications in medicinal chemistry .

Safety And Hazards

Future Directions

Piperidines, including Ethyl 1-Boc-piperidine-2-carboxylate, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl piperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)10-8-6-7-9-14(10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDNAOCLKIBYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408125 | |

| Record name | Ethyl 1-Boc-piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-Boc-piperidine-2-carboxylate | |

CAS RN |

362703-48-8 | |

| Record name | Ethyl 1-Boc-piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

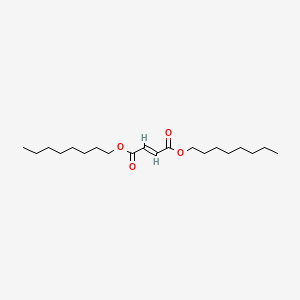

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylbenzo[d]thiazole-2(3H)-thione](/img/structure/B1588168.png)

![4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1588172.png)